molecular formula C11H14O2 B1266382 4-(Tert-Butoxy)Benzaldehyde CAS No. 57699-45-3

4-(Tert-Butoxy)Benzaldehyde

Cat. No. B1266382
CAS RN: 57699-45-3
M. Wt: 178.23 g/mol
InChI Key: VWSFZYXXQDKXKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Tert-Butoxy)Benzaldehyde and its derivatives can be approached through various methodologies, including microwave-assisted synthesis. This technique has proven to be beneficial for increasing diversity and accelerating research in modern chemistry. It facilitates the synthesis by condensation of 2-aminophenol or its derivatives with aldehydes, carboxylic acids, nitriles, isocyanates, and aliphatic amines, offering a quicker and more efficient method compared to conventional heating methods (M. Özil & E. Menteşe, 2020).

Molecular Structure Analysis

The molecular structure of 4-(Tert-Butoxy)Benzaldehyde allows for various chemical interactions and transformations, making it a versatile compound in organic synthesis. Its structure is characterized by the presence of the tert-butoxy group attached to a benzaldehyde moiety, which significantly influences its reactivity and applications in synthesis.

Chemical Reactions and Properties

4-(Tert-Butoxy)Benzaldehyde participates in a range of chemical reactions, including polymerization and catalytic non-enzymatic kinetic resolutions. It serves as a precursor in the synthesis of more complex organic compounds, highlighting its versatility and utility in synthetic organic chemistry. The compound's properties, such as its stability and reactivity towards different reagents, make it a valuable compound in material science and polymer chemistry (P. Kubisa et al., 1980).

Scientific Research Applications

Radical Reactions with Phenols

4-(Tert-Butoxy)Benzaldehyde has been utilized in the study of radical reactions. For example, tert-butoxy radicals, similar to those derived from 4-(Tert-Butoxy)Benzaldehyde, have been observed to react efficiently with phenols to yield phenoxy radicals. This reaction was studied in different solvents, highlighting the impact of solvent polarity and hydrogen bonding on reaction rates (Das, Encinas, Steenken, & Scaiano, 1981).

Synthesis Processes

The compound has been the subject of synthesis research. A study describes the synthesis of 4-tert-butyl-benzaldehyde, a compound related to 4-(Tert-Butoxy)Benzaldehyde, from 4-tert-butyl toluene. Various methods were explored for this synthesis, including oxidation processes and the influence of different synthetic conditions (Zhang Yu-mina, 2010).

Photocatalytic Processes

4-(Tert-Butoxy)Benzaldehyde and related compounds have been used in photocatalytic processes. For instance, reactions involving tert-butoxy radicals (derivable from 4-(Tert-Butoxy)Benzaldehyde) were studied in photodecomposition processes, showing potential in light-promoted photoredox syntheses (Li & Wang, 2015).

Catalysis in Organic Chemistry

The compound has applications in the field of catalysis. For example, research involving tert-butoxy radicals, similar to those from 4-(Tert-Butoxy)Benzaldehyde, demonstrated their use in hydroacylation reactions of alkenes with aromatic aldehydes, providing an efficient method for the synthesis of ketones (Jhuang, Reddy, Chen, & Lee, 2016).

Oxidation Studies

The compound has been investigated in oxidation studies. The oxidation of tert-butyl phenylacetate, a reaction related to 4-(Tert-Butoxy)Benzaldehyde chemistry, was studied in the liquid phase. This research explored the kinetics and mechanisms involved in the oxidation process, contributing to a deeper understanding of radical chain reactions (Voronina, Revkov, & Perkels’, 2006).

Safety And Hazards

When handling 4-(Tert-Butoxy)Benzaldehyde, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Future Directions

As an important intermediate for the synthesis of various compounds, 4-(Tert-Butoxy)Benzaldehyde has potential applications in the development of new medicines, dyes, flavors, and fragrances . Its use in the synthesis of dihydroquinazolinones suggests potential applications in the development of new heterocyclic compounds .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSFZYXXQDKXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206399
Record name p-tert-Butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-Butoxy)Benzaldehyde

CAS RN

57699-45-3
Record name 4-(1,1-Dimethylethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57699-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-tert-Butoxybenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-tert-Butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tert-butoxybenzaldehyde
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Garai, P Nandy, W Sinha, CS Purohit, S Kar - Polyhedron, 2013 - Elsevier
… Stepwise addition of H 2 O/HCl/MeOH to a mixture of pyrrole and the corresponding para-alkoxybenzaldehyde, eg 4-tert-butoxy benzaldehyde, results in the formation of a …
Number of citations: 4 www.sciencedirect.com
D Rocco, A Prescimone, EC Constable, CE Housecroft - Polymers, 2020 - mdpi.com
The preparation and characterization of the isomers rac-4′-(4-butan-2-yloxyphenyl)-3,2′:6′,3″-terpyridine (rac-2), 4′-(2-methylpropoxyphenyl)-3,2′:6′,3″-terpyridine (3) and 4…
Number of citations: 4 www.mdpi.com
P Nayak, M Nayak, S Kar, S Kar - European Journal of Inorganic … - Wiley Online Library
A practical and efficient protocol for oxidative cleavage of olefinic bonds especially in arylated olefins has been demonstrated. Herein, an oxo[5,10,15‐tris(4‐nitrophenyl)corrolato]…
M Chandrasekharam, G Rajkumar… - Advances in …, 2011 - downloads.hindawi.com
… To this, 2,4,6-trimethyl benzaldehyde (546mg, 3.69 mmol dissolved in THF) or 4-tert-butoxy benzaldehyde (656 mg, 3.69 mmol dissolved in THF) was added dropwise at room …
Number of citations: 5 downloads.hindawi.com
P Dreyse, I González, D Cortés-Arriagada… - New Journal of …, 2016 - pubs.rsc.org
… 1.22 g (10.9 mmol) of potassium tert-butoxide, 0.50 g (2.71 mmol) of 4,4′-dimethyl-2,2′-bipyridine and 1.18 mL (1.21 g, 6.78 mmol) of 4-tert-butoxy benzaldehyde were mixed in 30 …
Number of citations: 13 pubs.rsc.org
NS Freeman, M Hurevich, C Gilon - Tetrahedron, 2009 - Elsevier
… However, the same conditions did not suffice for reduction of the 4-tert-butoxy benzaldehyde hydrazone to obtain the aza-Tyr(t-Bu) precursor 3k. Attempts to prepare 3j and 3k by …
Number of citations: 52 www.sciencedirect.com
S Lüttenberg, TD Ta, J von der Heyden… - European Journal of …, 2013 - Wiley Online Library
Phenyllactic acids are important constituents of depsipeptides, which are a large class of natural products expressing a wide range of biological activities. Despite there being several …
NA Simeth, M Bause, M Dobmeier, RC Kling… - Bioorganic & Medicinal …, 2017 - Elsevier
Stimulation of the NTS2 neurotensin receptor causes antipsychotic effects and leads to a promotion of the μ-opioid-independent antinociception, which is important in the modulation of …
Number of citations: 11 www.sciencedirect.com
H Huang - 2018 - digitalrepository.unm.edu
Abstract Development of sustainable synthetic technologies for molecular construction is an important but formidably challenging task in modern organic synthesis. Aldehyde synthesis …
Number of citations: 0 digitalrepository.unm.edu
M Abdel-Halim, B Diesel, AK Kiemer… - Journal of medicinal …, 2014 - ACS Publications
There is increasing evidence that the atypical protein kinase C, PKCζ, might be a therapeutic target in pulmonary and hepatic inflammatory diseases. However, targeting the highly …
Number of citations: 35 pubs.acs.org

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